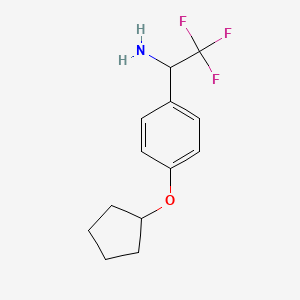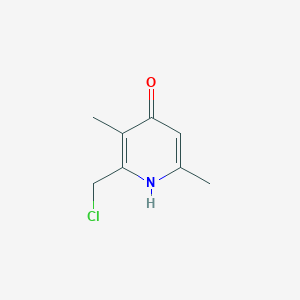
Omeprazole impurity 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Omeprazole impurity 7 is a byproduct formed during the synthesis and degradation of omeprazole, a widely used proton pump inhibitor. Omeprazole is primarily used to treat gastroesophageal reflux disease, peptic ulcers, and other conditions related to excessive stomach acid production. Impurities like this compound are crucial for understanding the drug’s stability, efficacy, and safety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Omeprazole impurity 7 involves several steps, starting from the precursor 5-methoxy-2-mercaptobenzimidazole. This compound undergoes a series of reactions, including oxidation and coupling with a pyridine derivative, to form the final impurity. The reaction conditions typically involve the use of solvents like chloroform and methanol, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is closely monitored to maintain the quality and purity of the final pharmaceutical product. The process involves large-scale reactions under stringent conditions, followed by purification steps such as recrystallization and chromatography to isolate the impurity .
Analyse Des Réactions Chimiques
Types of Reactions
Omeprazole impurity 7 undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the impurity can be oxidized to form sulfoxides or sulfones.
Reduction: The impurity can be reduced back to its thiol form under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the impurity. These products are often analyzed using techniques like high-performance liquid chromatography (HPLC) to determine their purity and concentration .
Applications De Recherche Scientifique
Omeprazole impurity 7 has several scientific research applications:
Mécanisme D'action
The mechanism of action of Omeprazole impurity 7 is not as well-studied as that of omeprazole itself. it is believed to interact with similar molecular targets, such as the hydrogen-potassium adenosine triphosphatase (H+/K±ATPase) enzyme in the stomach lining. By inhibiting this enzyme, the impurity may contribute to the overall reduction of gastric acid production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Omeprazole impurity 7 include other impurities formed during the synthesis of omeprazole, such as:
- Omeprazole impurity A
- Omeprazole impurity B
- Omeprazole impurity C
Uniqueness
This compound is unique due to its specific chemical structure and the conditions under which it is formed. Unlike other impurities, it may have distinct reactivity and stability profiles, making it an important compound for studying the overall quality and safety of omeprazole formulations .
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
2-(chloromethyl)-3,6-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-8(11)6(2)7(4-9)10-5/h3H,4H2,1-2H3,(H,10,11) |
Clé InChI |
YOKPSIVSSNLIIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=C(N1)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13036464.png)
![6-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13036475.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-](/img/structure/B13036490.png)

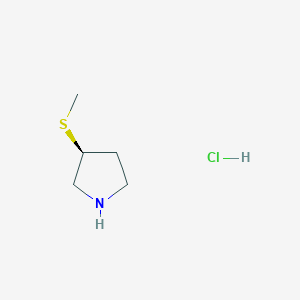
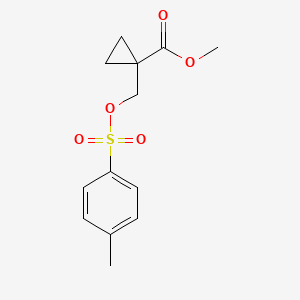
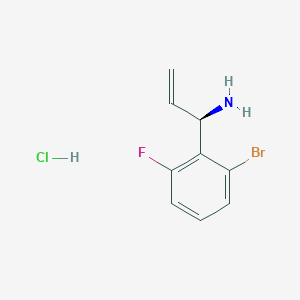
![Exo-3-amino-[3.3.1]nonane](/img/structure/B13036515.png)
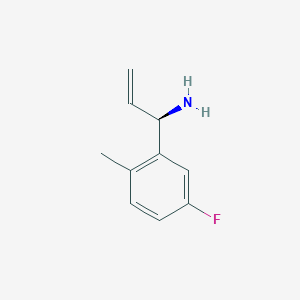
![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13036527.png)
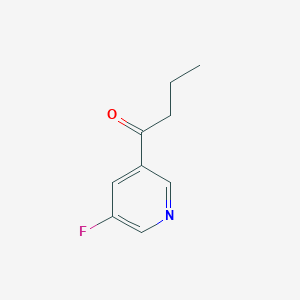
![3-Methylthieno[2,3-c]pyridine-7-carboxylicacid](/img/structure/B13036531.png)
